Piperidine-3-carboxamide hydrochloride

Cathepsin K inhibition Anti-osteoporosis Bone resorption

Replace nipecotic acid or free base nipecotamide with this pre-formed carboxamide hydrochloride to eliminate amidation steps and improve solubility 10-fold. The racemic salt enables cost-effective resolution or direct asymmetric synthesis. - **Medicinal chemistry applications:** Cathepsin K (IC50 0.08 µM for derivatives), HIV-1 protease (Ki 29 pM), DPP-4 inhibitors, antiplatelet agents. - **Practical advantages:** Defined stoichiometry, ambient stability, efficient N-alkylation. - **Supply:** Available as racemic or (R)-enantiomer for stereocontrolled campaigns.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63
CAS No. 1019852-04-0
Cat. No. B3045111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-3-carboxamide hydrochloride
CAS1019852-04-0
Molecular FormulaC6H13ClN2O
Molecular Weight164.63
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H
InChIKeyXGTXRLSQNMCHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-3-carboxamide Hydrochloride: Core Scaffold Overview


Piperidine-3-carboxamide hydrochloride (CAS 1019852-04-0), also known as nipecotamide hydrochloride, is a six-membered saturated heterocyclic amine derivative with the molecular formula C6H13ClN2O and molecular weight of 164.63 g/mol . The compound features a piperidine ring with a carboxamide moiety at the 3-position, existing as a hydrochloride salt that enhances aqueous solubility and stability for research applications . In medicinal chemistry, this scaffold serves as a privileged intermediate for the synthesis of optically active pharmaceuticals, including DPP-4 inhibitors, HIV-1 protease inhibitors, and cathepsin K-targeting anti-osteoporosis agents [1]. The racemic nature of this compound (unless specified as R- or S-enantiomer) provides a versatile starting point for asymmetric synthesis campaigns, while its hydrochloride salt form offers practical advantages in handling, storage, and reaction compatibility compared to the free base .

Privileged scaffold for cathepsin K, HIV-1 protease and DPP-4 inhibitor derivatization
Hydrochloride salt ensures defined stoichiometry and improved handling in coupling reactions
Racemic form enables chiral resolution to enantiopure (R)- or (S)-building blocks

Why Free Base and Acid Analogs Fall Short


Generic substitution with structurally similar piperidine derivatives such as nipecotic acid (piperidine-3-carboxylic acid, CAS 498-95-3) or the free base nipecotamide (CAS 4138-26-5) introduces significant practical and chemical liabilities that undermine reproducibility in synthetic protocols. The hydrochloride salt form (1019852-04-0) provides approximately 10-fold higher aqueous solubility compared to the free base and offers defined stoichiometry for reaction optimization . Substitution with nipecotic acid requires additional amidation steps with coupling reagents, introducing variable yields and requiring orthogonal protection strategies that are circumvented when using the pre-formed carboxamide hydrochloride . Furthermore, substitution with regioisomeric piperidine carboxamides (2-position or 4-position) fundamentally alters the spatial orientation of the amide group, disrupting key hydrogen-bonding networks that define target engagement in derivative synthesis campaigns targeting cathepsin K and HIV-1 protease [1].

Recommended
Alternative
Key Difference
Piperidine-3-carboxamide HCl (1019852-04-0)
Free base (4138-26-5)
Reported ~10-fold lower aqueous solubility; hygroscopic; undefined stoichiometry may affect reproducibility
Piperidine-3-carboxamide HCl
Nipecotic acid (498-95-3)
Requires additional amidation steps; variable yields and orthogonal protection needed
Piperidine-3-carboxamide HCl (3-position)
Regioisomeric 2- or 4-carboxamide
Altered amide spatial orientation disrupts target engagement in cathepsin K/HIV-1 protease derivatives

Privileged Scaffold Evidence


Cathepsin K Inhibitory Potency

The piperidine-3-carboxamide core, when appropriately substituted, yields potent cathepsin K inhibitors with defined structure-activity relationships. Compound H-9, a piperidine-3-carboxamide derivative, demonstrated an IC50 value of 0.08 µM against cathepsin K, representing an optimized derivative of the core scaffold [1]. While this represents class-level inference rather than direct data for the unsubstituted parent compound, it establishes the scaffold's capacity for high-potency derivatization. The unsubstituted piperidine-3-carboxamide hydrochloride serves as the synthetic entry point for generating such derivatives through N-alkylation or amide functionalization.

Cathepsin K Inhibition
Class-level inference
Derivative H-9 IC₅₀ 0.08 µM
Scaffold supports sub-µM inhibitor derivatization
Not measured for unsubstituted parent; H-9 comparable to MIV-711 in bone resorption assay
Cathepsin K inhibition Anti-osteoporosis Bone resorption

HIV-1 Protease Inhibition Against Drug-Resistant Variants

In a structure-based design campaign for HIV-1 protease inhibitors targeting darunavir (DRV)-resistant variants, inhibitor 3a incorporating (R)-piperidine-3-carboxamide as the P2 ligand demonstrated an enzyme Ki value of 29 pM and an antiviral IC50 value of 0.13 nM [1]. This represents more than a 6-fold enhancement of antiviral activity compared to DRV against wild-type HIV-1, while maintaining potency against DRV-resistant strains [2]. The (R)-enantiomer of the piperidine-3-carboxamide moiety was essential for this activity, highlighting the critical importance of stereochemical configuration.

HIV-1 Protease Inhibition
Class-level inference
Ki 29 pM (inhibitor 3a); IC₅₀ 0.13 nM (antiviral)
(R)-enantiomer enables potent P2 ligand design
>6-fold antiviral activity vs. darunavir; data from derivative with (R)-piperidine-3-carboxamide
HIV-1 protease inhibitor Antiviral resistance P2 ligand

Synthetic Utility in Amide Coupling and N-Functionalization

Piperidine-3-carboxamide hydrochloride (1019852-04-0) offers distinct practical advantages over the free base nipecotamide (CAS 4138-26-5, MW 128.17) in synthetic workflows. The hydrochloride salt provides defined stoichiometry (1:1 HCl, MW 164.63) and enhanced stability during storage, with recommended storage at refrigerated temperatures (2-8°C) to maintain 97% purity . The salt form exhibits improved solubility in polar aprotic solvents (DMF, DMSO) commonly used in amide coupling reactions, facilitating direct use in HATU- or EDCI-mediated conjugations without the hygroscopicity issues associated with the free base .

Salt Form Advantage
Supporting evidence
MW 164.63 (1:1 HCl), defined stoichiometry
Eliminates stoichiometric ambiguity in amide coupling
Free base MW 128.17, hygroscopic; salt improves DMF/DMSO solubility
Amide coupling Peptide synthesis Heterocyclic chemistry

Chiral Resolution Precursor for Optically Active Intermediates

Patent literature establishes piperidine-3-carboxamide and its hydrochloride salt as key intermediates for producing optically active 6-(3-aminopiperidin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives [1]. The racemic hydrochloride can be subjected to optical resolution using optically active lactic acid to obtain enantiomerically pure (R)- or (S)-piperidine-3-carboxamide [2]. These resolved intermediates are subsequently employed in the synthesis of DPP-4 inhibitors and other therapeutically relevant compounds, with asymmetric reduction protocols achieving high enantiomeric excess [3].

Chiral Resolution
Supporting evidence
Resolution with optically active lactic acid
Cost-effective route to enantiopure (R)- or (S)-building blocks
Racemic hydrochloride as precursor; patent methods available
Asymmetric synthesis Chiral resolution DPP-4 inhibitors

Platelet Aggregation Inhibitory Activity

Structure-activity relationship studies of piperidine-3-carboxamides (nipecotamides) as human platelet aggregation inhibitors established that a 3-substituent on the piperidine ring is necessary for antiplatelet activity, with the amide functionality requiring direct carbon attachment to the ring [1]. Nipecotamides demonstrate potent inhibition of platelet aggregation induced by multiple agonists including platelet-activating factor (PAF) in vitro and in vivo [2]. Hydrophobic character and van der Waals interactions were identified as key determinants governing inhibitor-platelet interactions across a series of 1-alkyl(aralkyl)nipecotamides [3].

Antiplatelet Pharmacophore
Class-level inference
3-Carboxamide essential for antiplatelet activity
Validated scaffold for platelet aggregation inhibitor SAR
Nipecotamide derivatives; in vitro PAF, ADP, collagen assays
Antiplatelet Thrombosis PAF inhibition

Application Scenarios


Cathepsin K Inhibitor Development

Piperidine-3-carboxamide hydrochloride serves as the foundational scaffold for synthesizing novel cathepsin K inhibitors. Recent studies demonstrate that optimized derivatives of this core achieve IC50 values of 0.08 µM against cathepsin K and exhibit anti-bone resorption effects comparable to MIV-711, a phase 2a clinical candidate [1]. The hydrochloride salt form enables efficient N-alkylation and amide functionalization to generate focused libraries for structure-activity relationship studies. In vivo validation in OVX-induced osteoporosis mouse models confirms that derivatives increase bone mineral density, establishing this scaffold's relevance for bone metabolism research .

HIV-1 Protease Inhibitors Against Drug Resistance

The (R)-enantiomer of piperidine-3-carboxamide hydrochloride is a critical P2 ligand component in next-generation HIV-1 protease inhibitors. Inhibitors incorporating this moiety demonstrate enzyme Ki values of 29 pM and antiviral IC50 values of 0.13 nM against wild-type HIV-1, representing a >6-fold potency enhancement over darunavir while maintaining activity against DRV-resistant clinical isolates [1]. Procurement of stereochemically defined (R)-piperidine-3-carboxamide hydrochloride enables direct incorporation into inhibitor scaffolds without additional chiral resolution steps, accelerating lead optimization campaigns against antiretroviral-resistant HIV strains .

DPP-4 Inhibitor Synthesis for Diabetes

Optically active piperidine-3-carboxamide derivatives serve as essential intermediates in the synthesis of DPP-4 inhibitors and related antidiabetic agents. Patent literature from Takeda Pharmaceuticals establishes asymmetric reduction protocols using ruthenium-BINAP catalysts to convert tetrahydropyridine-3-carboxamide precursors to enantiomerically enriched piperidine-3-carboxamide intermediates with high enantiomeric excess [1]. The racemic hydrochloride salt (1019852-04-0) provides a cost-effective starting material that can be resolved using optically active lactic acid to obtain the desired enantiomer for downstream pharmaceutical synthesis .

Antiplatelet Agent Discovery for Thrombosis

The piperidine-3-carboxamide pharmacophore is validated for antiplatelet agent development, with SAR studies confirming that 3-position amide substitution is essential for activity against multiple aggregation agonists including PAF, ADP, and collagen [1]. The hydrochloride salt form enables efficient synthesis of 1-alkyl(aralkyl)nipecotamide derivatives for systematic exploration of hydrophobic effects on platelet inhibition. These compounds demonstrate in vivo antithrombotic activity and provide tool compounds for investigating platelet activation mechanisms in cardiovascular and thrombotic disease models .

Application
Selection Property
Validation Focus
Cathepsin K inhibitor research
Piperidine-3-carboxamide scaffold for focused library synthesis
Derivatization efficiency; cathepsin K enzymatic and bone resorption assay context
HIV-1 protease inhibitor research (drug-resistant variants)
(R)-piperidine-3-carboxamide as P2 ligand building block
Enzymatic and antiviral potency of derivatives; DRV-resistant strain panel review
DPP-4 inhibitor research
Racemate resolved to enantiopure intermediate
Chiral purity after resolution; downstream DPP-4 inhibition assay context
Antiplatelet agent discovery
3-Carboxamide pharmacophore for SAR exploration
Platelet aggregation inhibition against multiple agonists; hydrophobic optimization

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